2-(2-chloroacetamido)-N-[(4-methylphenyl)methyl]benzamide
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Overview
Description
2-(2-chloroacetamido)-N-[(4-methylphenyl)methyl]benzamide is an organic compound with a complex structure that includes a benzamide core, a chloroacetamido group, and a methylphenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroacetamido)-N-[(4-methylphenyl)methyl]benzamide typically involves multiple steps. One common method starts with the preparation of 2-chloroacetamide, which is then reacted with a benzamide derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloroacetamido)-N-[(4-methylphenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(2-chloroacetamido)-N-[(4-methylphenyl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(2-chloroacetamido)-N-[(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-chloroacetamido)-2,2,6,6-tetramethylpiperidine 1-oxyl: This compound has a similar chloroacetamido group but a different core structure.
2-chloroacetamido derivatives: These compounds share the chloroacetamido group but differ in their substituents and overall structure.
Uniqueness
2-(2-chloroacetamido)-N-[(4-methylphenyl)methyl]benzamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-[(4-methylphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-6-8-13(9-7-12)11-19-17(22)14-4-2-3-5-15(14)20-16(21)10-18/h2-9H,10-11H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJLQZYINYAOPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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